A Technical Guide to the Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
A Technical Guide to the Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Abstract: This guide provides a comprehensive technical overview of the synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-arylpyrrole core via the Clauson-Kass reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the underlying mechanisms of these cornerstone reactions, provide detailed, field-tested experimental protocols, and present expected analytical data for the final product. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of functionalized pyrrole derivatives.
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products. Its derivatives exhibit a wide spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] Specifically, pyrrole-2-carbaldehydes are highly versatile intermediates, serving as critical building blocks for the synthesis of more complex molecular architectures.[2][3][4] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, enabling the diversification of the pyrrole core.[1]
The target molecule of this guide, 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 169036-73-1), combines the reactive pyrrole-2-carbaldehyde moiety with a sterically influential and electronically distinct 2-methoxyphenyl group.[5] This substitution pattern makes it a valuable precursor for synthesizing novel ligands, potential therapeutic agents, and functional organic materials.
Retrosynthetic Analysis and Strategic Pathway
A logical and efficient synthesis of the target compound is achieved through a two-step sequence. The retrosynthetic analysis disconnects the molecule at the C2-aldehyde bond and the N1-aryl bond, identifying the key precursors as 1-(2-methoxyphenyl)-1H-pyrrole and, further back, 2-methoxyaniline and a succinaldehyde equivalent.
This leads to the following forward-synthetic strategy:
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Step 1: N-Aryl Pyrrole Formation. Synthesis of the intermediate, 1-(2-methoxyphenyl)-1H-pyrrole, from 2-methoxyaniline and 2,5-dimethoxytetrahydrofuran via the Clauson-Kass pyrrole synthesis.
-
Step 2: Regioselective Formylation. Introduction of the aldehyde group at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.
Overall Synthetic Workflow
The diagram below illustrates the high-level strategic approach from commercially available starting materials to the final product.
Caption: High-level workflow for the two-step synthesis.
Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole
Mechanistic Insight: The Clauson-Kass Reaction
The Clauson-Kass reaction is a classic and highly effective method for constructing the pyrrole ring.[6] It involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent. In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor that generates succinaldehyde in situ under acidic conditions. The reaction proceeds through the formation of a di-iminium intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst, such as glacial acetic acid, is crucial for both the hydrolysis of the acetal and for catalyzing the condensation and cyclization steps.
Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole
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Reagents and Materials:
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2-Methoxyaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and glacial acetic acid (approx. 10 volumes relative to the aniline).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water and stir.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-methoxyphenyl)-1H-pyrrole as a pure compound.
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Step 2: Formylation via Vilsmeier-Haack Reaction
Mechanistic Deep Dive
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction's efficacy stems from the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[10][11][12]
The mechanism unfolds in three key stages:
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic (chloromethylene)dimethyliminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 (alpha) position, as the resulting cationic sigma complex (Wheland intermediate) is better stabilized by resonance involving the nitrogen lone pair than the intermediate formed from C3 attack.
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Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine hydrochloride leads to the formation of the final aldehyde product.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Causality of Reagent Choice and Regioselectivity
The choice of the DMF/POCl₃ system is deliberate. It generates a moderately reactive electrophile that is highly effective for electron-rich systems like pyrrole but generally does not react with less activated rings, providing a degree of chemoselectivity.[12][13] The reaction conditions are typically mild, often starting at 0 °C and proceeding at room temperature, which preserves sensitive functional groups.[14] The pronounced regioselectivity for the C2 position is a defining feature of electrophilic substitution on pyrroles, driven by the superior electronic stabilization of the transition state.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagents and Materials:
-
1-(2-Methoxyphenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Three-neck round-bottom flask with dropping funnel and nitrogen inlet
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Ice bath
-
Sodium acetate, Water, Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (approx. 5 volumes) to 0 °C using an ice bath.
-
Add POCl₃ (1.2 - 1.5 eq) dropwise via a dropping funnel to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Prepare a solution of 1-(2-methoxyphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully add a pre-prepared aqueous solution of sodium acetate (approx. 4-5 eq).
-
Stir the mixture vigorously for 30-60 minutes. The iminium salt will hydrolyze to the aldehyde.
-
Dilute the mixture with water and extract with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid/oil by recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to afford the pure 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.
-
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Representative data is summarized below.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₂H₁₁NO₂[5] |
| Molecular Weight | 201.22 g/mol [5] |
| Appearance | Off-white to yellow solid |
| Melting Point | ~88-92 °C (based on similar structures[6]) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.60 (s, 1H, -CHO), ~7.5-7.0 (m, 6H, Ar-H + pyrrole-H), ~6.4 (m, 1H, pyrrole-H), 3.80 (s, 3H, -OCH₃).[15] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185.0 (C=O), ~155.0 (Ar C-O), ~132.0-110.0 (Ar-C, Pyrrole-C), ~55.5 (-OCH₃).[15] |
| IR (KBr, cm⁻¹) | ~1665 (C=O stretch, aldehyde), ~1510, 1460 (Aromatic C=C stretch), ~1250 (C-O stretch).[15] |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₂H₁₂NO₂: 202.0863; found 202.08XX. |
Conclusion
The synthesis of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is reliably achieved through a sequential Clauson-Kass pyrrole synthesis and Vilsmeier-Haack formylation. This pathway leverages classic, well-understood reactions to provide good yields of the target compound. The causality-driven approach—understanding why specific reagents are chosen and how they dictate regioselectivity—is key to successful and reproducible synthesis. The resulting functionalized pyrrole is a valuable platform for further chemical exploration in the development of novel pharmaceuticals and advanced materials.
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